![molecular formula C10H10N2O B2546866 5,6-二氢-4H-咪唑并[4,5,1-ij]喹啉-2(1H)-酮 CAS No. 4024-28-6](/img/structure/B2546866.png)

5,6-二氢-4H-咪唑并[4,5,1-ij]喹啉-2(1H)-酮

描述

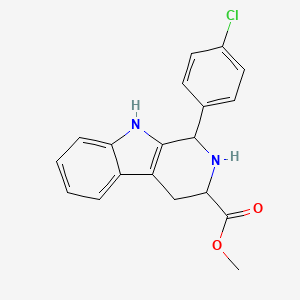

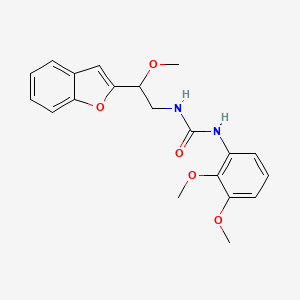

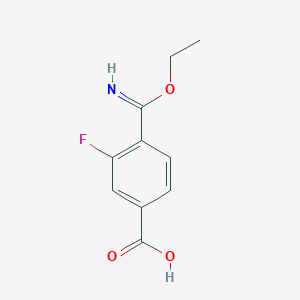

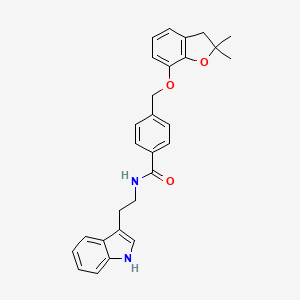

5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is an organic compound with the molecular formula C11H12N2O . It is a derivative of imidazoquinoline .

Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one consists of an imidazoquinoline core, which is a bicyclic structure containing an imidazole ring fused with a quinoline ring .科学研究应用

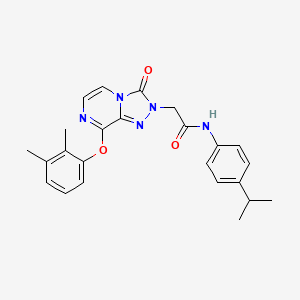

Medicinal Chemistry and Drug Development

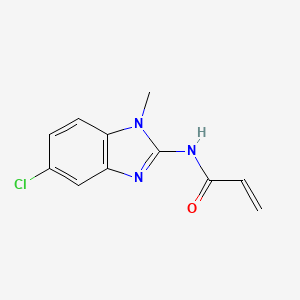

Imidazoles serve as essential building blocks in medicinal chemistry due to their diverse biological activities. Researchers have explored the potential of 5,6-dihydro-imidazoquinolinones as drug candidates. Some specific applications include:

Anticancer Agents: Derivatives of this compound have been investigated for their anticancer properties. For instance, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized, showing promising activity against cancer cells .

HER2 Kinase Inhibitors: Certain pyrido[2,3,4-de]quinazoline derivatives, which share a core structure with our compound, exhibited superior efficacy in inhibiting HER2 kinase activity. These compounds could be potential candidates for targeted cancer therapies .

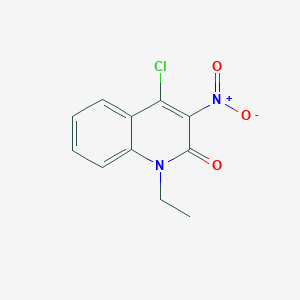

Synthetic Methodology

Advances in the synthesis of imidazoles are essential for their widespread use. Recent methods include:

- Nickel-Catalyzed Cyclization : Researchers have reported a novel protocol for cyclizing amido-nitriles to form disubstituted imidazoles. This method allows the inclusion of various functional groups and provides access to 2,4-disubstituted NH-imidazoles .

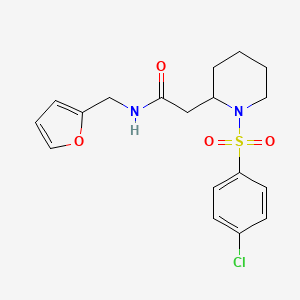

Agrochemicals

While direct evidence for our compound’s use in agrochemicals is limited, imidazoles have historically been employed in crop protection and pest control.

未来方向

属性

IUPAC Name |

1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-10-11-8-5-1-3-7-4-2-6-12(10)9(7)8/h1,3,5H,2,4,6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUCRHRLZUYTIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)NC(=O)N3C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2546793.png)

![2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2546794.png)

![2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2546796.png)

![3-butyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546798.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2546802.png)